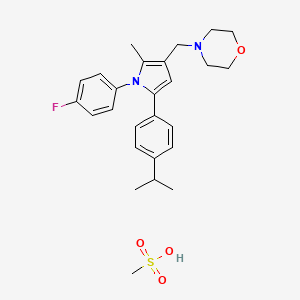
BM635 (mesylate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BM635 mesylate is a potent inhibitor of the MmpL3 protein, which plays a crucial role in the cell wall biosynthesis of Mycobacterium tuberculosis. This compound exhibits outstanding anti-mycobacterial activity, making it a promising candidate for tuberculosis treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
BM635 mesylate is synthesized through a series of chemical reactions starting from the free-base BM635. The mesylate salt form is prepared to improve the compound’s bioavailability and solubility. The synthetic route involves the reaction of BM635 with methanesulfonic acid under controlled conditions to form BM635 mesylate .
Industrial Production Methods
The industrial production of BM635 mesylate follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity. The compound is then subjected to rigorous quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
BM635 mesylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: BM635 mesylate can be reduced to its corresponding reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions include various derivatives of BM635 mesylate, which may exhibit different biological activities and properties .
Scientific Research Applications
BM635 mesylate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of MmpL3 protein.
Biology: Investigated for its effects on the cell wall biosynthesis of Mycobacterium tuberculosis.
Medicine: Explored as a potential therapeutic agent for tuberculosis treatment.
Industry: Utilized in the development of new anti-mycobacterial drugs
Mechanism of Action
BM635 mesylate exerts its effects by inhibiting the MmpL3 protein, which is essential for the transport of mycolic acids to the cell wall of Mycobacterium tuberculosis. This inhibition disrupts the cell wall biosynthesis, leading to the death of the bacterial cells. The compound binds to the MmpL3 protein, blocking its function and preventing the formation of a functional cell wall .
Comparison with Similar Compounds
BM635 mesylate is compared with other similar compounds, such as:
BM635 hydrochloride: Another salt form of BM635 with different solubility and bioavailability properties.
BM859: A related compound with similar anti-mycobacterial activity but different physicochemical properties
BM635 mesylate stands out due to its improved bioavailability and solubility compared to the free-base BM635 and other related compounds .
Properties
Molecular Formula |
C26H33FN2O4S |
|---|---|
Molecular Weight |
488.6 g/mol |
IUPAC Name |
4-[[1-(4-fluorophenyl)-2-methyl-5-(4-propan-2-ylphenyl)pyrrol-3-yl]methyl]morpholine;methanesulfonic acid |
InChI |
InChI=1S/C25H29FN2O.CH4O3S/c1-18(2)20-4-6-21(7-5-20)25-16-22(17-27-12-14-29-15-13-27)19(3)28(25)24-10-8-23(26)9-11-24;1-5(2,3)4/h4-11,16,18H,12-15,17H2,1-3H3;1H3,(H,2,3,4) |
InChI Key |
MVRJSLMLRLIZDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(N1C2=CC=C(C=C2)F)C3=CC=C(C=C3)C(C)C)CN4CCOCC4.CS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S)-3-(4-aminobutyl)-1-[[4-fluoro-2-(3-methylimidazol-4-yl)phenyl]methyl]-4-hydroxy-4-oxo-1,4lambda5-azaphosphinane-3-carboxylic acid](/img/structure/B12423304.png)
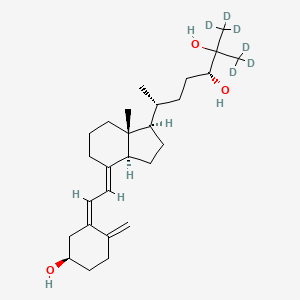
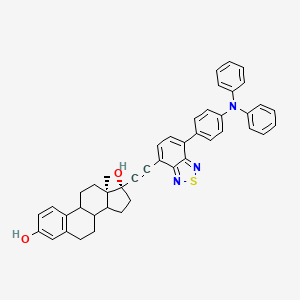
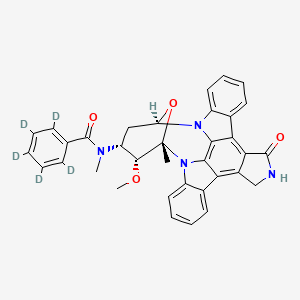
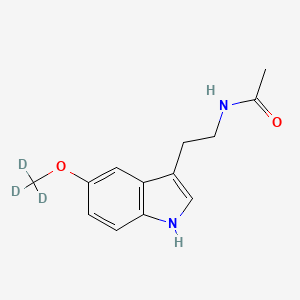
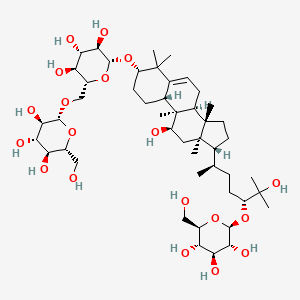
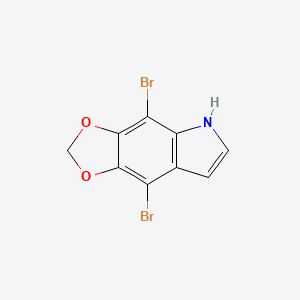
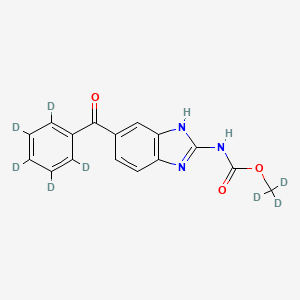

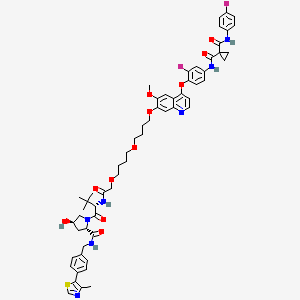
![(2S)-2-[[3-[[5-[4-(aminomethyl)phenyl]-2,3-dihydro-1-benzofuran-7-yl]sulfonylamino]thiophene-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B12423375.png)
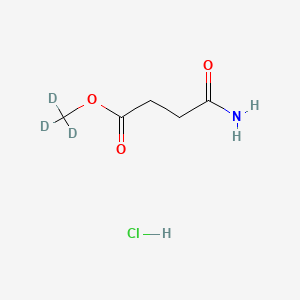
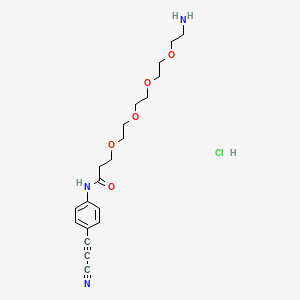
![bis[2,3,4,6-tetradeuterio-5-(trideuteriomethyl)phenyl] hydrogen phosphate](/img/structure/B12423385.png)
